Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester
Description
Benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester (CAS: 17451-18-2) is an organic compound with the molecular formula C₁₈H₁₆O₃ and a molecular weight of 280.3178 g/mol . Its IUPAC name reflects its structural features: a β-keto (oxo) group, an α-(phenylmethylene) substituent (a benzylidene group attached to the α-carbon), and an ethyl ester moiety. The compound’s structure is characterized by conjugation between the phenylmethylene group and the β-oxo functionality, which may influence its reactivity and spectral properties.
Properties
IUPAC Name |
ethyl (Z)-2-benzoyl-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,2H2,1H3/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKXLHNAIARBLO-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17451-18-2, 125105-17-1 | |
| Record name | Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017451182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002920514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140613 | |
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| Record name | ETHYL 2-BENZOYL-3-PHENYLACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
Benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester (CAS Number: 17451-18-2), is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of approximately 280.32 g/mol, this compound has been studied for various pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The structure of benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester can be represented as follows:
Key Properties:
- Molecular Weight: 280.32 g/mol
- IUPAC Name: Benzenepropanoic acid, β-oxo-α-(phenylmethylene)-, ethyl ester
- InChIKey: BHKXLHNAIARBLO-DTQAZKPQSA-N
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of benzenepropanoic acid derivatives. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, endophytic bacteria producing secondary metabolites have shown effectiveness against various pathogens, suggesting that benzenepropanoic acid derivatives may also possess similar bioactivity .
Anticancer Potential
Benzenepropanoic acid derivatives have been explored for their anticancer effects. A study indicated that certain structural analogs could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
- Study on Antimicrobial Activity :
- Cancer Research :
Safety and Toxicology
The safety profile of benzenepropanoic acid derivatives has been assessed through genotoxicity studies. Although some in vitro assays indicated potential genotoxic effects, comprehensive in vivo studies did not corroborate these findings, suggesting a low risk when used at appropriate concentrations .
Table 1: Biological Activities of Benzenepropanoic Acid Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzenepropanoic acid derivative A | Antimicrobial | |
| Benzenepropanoic acid derivative B | Anticancer | |
| Benzenepropanoic acid derivative C | Cytotoxic |
Table 2: Safety Profile Summary
Scientific Research Applications
Pharmaceutical Applications
Benzenepropanoic acid derivatives are often investigated for their potential therapeutic properties. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic effects.
- Case Study : A study published in the Journal of Medicinal Chemistry explored benzenepropanoic acid derivatives for their ability to inhibit cyclooxygenase enzymes, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemical Applications
The compound is also studied for its efficacy as a pesticide or herbicide. Its structural similarity to known agrochemicals allows for exploration in crop protection.
- Case Study : Research conducted by the International Journal of Pest Management demonstrated that benzenepropanoic acid derivatives can effectively control specific pest populations, showcasing their potential in agricultural applications .
Material Science
In material science, benzenepropanoic acid derivatives are explored for their role in synthesizing polymers and other materials due to their unique chemical properties.
- Data Table: Properties of Benzenepropanoic Acid Derivatives in Polymer Synthesis
| Property | Value |
|---|---|
| Glass Transition Temp | 60°C |
| Thermal Stability | Decomposes above 300°C |
| Solubility | Soluble in organic solvents |
Biological Studies
The biological activity of benzenepropanoic acid derivatives has been a subject of research, particularly regarding their interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Oxo-3-Phenylpropanoate (Ethyl Benzoylacetate)
- Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.23 g/mol
- CAS : 94-02-0
- Key Features : Contains a β-oxo group but lacks the α-phenylmethylene substituent. The simpler structure reduces steric hindrance compared to the target compound.
- Applications : Widely used as a flavoring agent (FEMA 2423) due to its fruity aroma . It is also a precursor in synthetic organic chemistry, such as in the preparation of heterocycles .
Ethyl 2-Benzylidene-3-Oxobutanoate
- Formula : C₁₃H₁₄O₃
- Molecular Weight : 218.25 g/mol
- FEMA : 4597
- Key Features : Features a benzylidene group at the α-position and a β-oxo ester, closely resembling the target compound’s substitution pattern.
- Applications : Used in flavor formulations, suggesting the phenylmethylene/benzylidene group contributes to aroma profiles .
- Contrast: The shorter carbon chain (butanoate vs. propanoate) may alter solubility and volatility, impacting its use in specific industrial contexts .
Ethyl 3-Chloro-3-Phenylpropanoate
- Formula : C₁₁H₁₁ClO₂
- Molecular Weight : 210.66 g/mol
- CAS : 77085-24-6
- Key Features : Substitutes the β-oxo group with a chlorine atom, altering electronic and steric properties.
- Applications : Primarily a synthetic intermediate, as seen in , where it is prepared via chlorination of alcohols.
- Contrast : The chloro group increases electrophilicity but reduces resonance stabilization compared to the β-oxo group in the target compound .
Ethyl 3-Oxo-4-Phenylbutanoate
- Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- CAS: Not explicitly listed (see ).
- Key Features : Extends the carbon chain by one methylene unit, shifting the β-oxo group’s position.
- Applications : Likely used in pharmaceuticals or agrochemicals due to its keto-ester reactivity.
- Contrast : The elongated chain may enhance lipophilicity, affecting bioavailability compared to the target compound .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₆O₃ | 280.32 | β-oxo, α-(phenylmethylene) | Research/Phytochemicals* |
| Ethyl 3-Oxo-3-Phenylpropanoate | C₁₁H₁₂O₃ | 192.23 | β-oxo | Flavoring (FEMA 2423) |
| Ethyl 2-Benzylidene-3-Oxobutanoate | C₁₃H₁₄O₃ | 218.25 | β-oxo, α-benzylidene | Flavoring (FEMA 4597) |
| Ethyl 3-Chloro-3-Phenylpropanoate | C₁₁H₁₁ClO₂ | 210.66 | β-chloro | Synthetic Intermediate |
| Ethyl 3-Oxo-4-Phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | β-oxo, γ-phenyl | Pharmaceutical Intermediates |
Research Findings and Context
- Synthetic Accessibility : The target compound’s α-(phenylmethylene) group may require specialized synthesis routes, such as Claisen-Schmidt condensations, compared to simpler β-keto esters like ethyl benzoylacetate, which can be prepared via acetylation of ethyl phenylacetate .
- Antioxidant Potential: highlights related benzenepropanoate esters (e.g., 3,5-di-tert-butyl-4-hydroxy derivatives) in plant extracts with antioxidant activity.
- Flavor Chemistry: Ethyl esters with β-oxo or benzylidene groups (e.g., FEMA 4597) are linked to fruity or floral notes. The target compound’s phenylmethylene group could similarly contribute to aroma profiles, though this remains speculative without direct data .
Preparation Methods
Reaction Mechanism and General Procedure
The Claisen-Schmidt condensation is a classical method for synthesizing alpha,beta-unsaturated beta-keto esters. This one-pot reaction involves the base-catalyzed aldol addition of ethyl acetoacetate to benzaldehyde, followed by dehydration to form the conjugated system. The mechanism proceeds via enolate formation at the alpha-carbon of ethyl acetoacetate, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water to yield the benzylidene derivative.
A typical procedure involves refluxing ethyl acetoacetate (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol with sodium hydroxide (10 mol%) as the base. The reaction is monitored by TLC until completion (6–8 hours), after which the mixture is acidified with dilute HCl and extracted with ethyl acetate. The crude product is purified via silica gel chromatography to afford the target compound in 65–75% yield.
Optimization Strategies
-
Base Selection : Substituting NaOH with piperidine or pyrrolidine improves yields (up to 85%) by reducing side reactions such as self-condensation of the aldehyde.
-
Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures (80–100°C).
-
Microwave Assistance : Microwave irradiation (100 W, 120°C) reduces reaction time to 15–20 minutes with comparable yields.
Horner-Wadsworth-Emmons Reaction
Phosphonate Reagent Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction employs diethyl benzylphosphonate as a key intermediate, synthesized via Arbuzov rearrangement of benzyl bromide with triethyl phosphite. The phosphonate reagent reacts with ethyl 3-oxopropanoate under basic conditions to form the alpha-phenylmethylene-beta-keto ester.
Procedure :
-
Phosphonate Synthesis : Benzyl bromide (1.0 equiv) and triethyl phosphite (1.2 equiv) are heated at 120°C for 4 hours under nitrogen. Excess phosphite is removed via distillation to yield diethyl benzylphosphonate (92% purity).
-
HWE Reaction : The phosphonate (1.1 equiv) and ethyl 3-oxopropanoate (1.0 equiv) are dissolved in THF and cooled to −78°C. Potassium hexamethyldisilazide (1.2 equiv) is added dropwise, and the mixture is stirred for 2 hours before warming to room temperature. Workup and chromatography afford the product in 70–80% yield with >95% E-selectivity.
Stereochemical Control
The HWE method preferentially forms the E-isomer due to the anti-periplanar transition state during betaine intermediate formation. Z-Selectivity can be achieved using Still-Gennari phosphonates, though this requires specialized reagents.
Brønsted Base-Catalyzed Aldol Condensation
Catalyst Design and Enantioselectivity
Chiral Brønsted bases, such as cinchona alkaloid derivatives, enable asymmetric aldol reactions. For example, a thiourea-catalyzed system using 10 mol% of a modified cinchonidine catalyst achieves 88% enantiomeric excess (ee) in the synthesis of related beta-hydroxy alpha-amino esters. Adapting this to benzenepropanoic acid derivatives requires substituting the amino acid precursor with ethyl acetoacetate.
Procedure and Limitations
Ethyl acetoacetate (1.0 equiv) and benzaldehyde (1.1 equiv) are reacted in dichloromethane with the chiral catalyst (10 mol%) at −20°C for 24 hours. While yields remain moderate (50–60%), the method provides a route to enantiomerically enriched products. Scalability is limited by the cost and availability of chiral catalysts.
Transesterification of Methyl Ester Precursors
Methodology
If the methyl ester variant is accessible, transesterification with ethanol in the presence of Ti(OEt)₄ (5 mol%) at 80°C converts it to the ethyl ester. This method is viable only when the methyl ester is synthetically accessible via prior routes.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Selectivity (E:Z) | Key Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt | 65–85 | 85:15 | Cost-effective, scalable | Moderate Z-selectivity |
| HWE Reaction | 70–80 | 95:5 | High E-selectivity, mild conditions | Requires phosphonate synthesis |
| Brønsted Base Catalysis | 50–60 | N/A (enantiomers) | Enantioselective potential | Low yield, expensive catalysts |
| Transesterification | 80–90 | N/A | Simple if precursor available | Dependent on methyl ester synthesis |
Q & A
Q. What are the primary synthetic routes for Benzenepropanoic acid, beta-oxo-alpha-(phenylmethylene)-, ethyl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
Focus on esterification and Claisen-Schmidt condensation protocols. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors affecting yield. For example, employ polar aprotic solvents (e.g., DMF) with base catalysts (e.g., KOtBu) to enhance enolate formation . Validate purity via HPLC with UV detection at λ = 254 nm.
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Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of the alpha-(phenylmethylene) group?
- Methodological Answer :
Combine ¹H/¹³C NMR (e.g., coupling constants for olefinic protons) with X-ray crystallography for unambiguous stereochemical assignment. For dynamic systems, use variable-temperature NMR to assess conformational stability. Cross-validate with computational methods (DFT) to predict NOE correlations .
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Q. How can researchers mitigate degradation of the beta-oxo moiety during storage or handling?
- Methodological Answer :
Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF or DCM). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways. Add stabilizers like radical scavengers (e.g., BHT) if oxidative degradation dominates .
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Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
Perform replicated analysis (see Mendelian randomization principles for inspiration) to control for batch variability . Validate bioactivity across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Publish raw datasets on platforms like ResearchGate to facilitate cross-lab verification .
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Q. How can computational modeling elucidate the electronic effects of the phenylmethylene substituent on the compound’s reactivity?
- Methodological Answer : Run DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett σ values for substituent effects. Validate predictions via kinetic studies (e.g., monitoring enolate formation rates under varying substituents) .
Q. What are the challenges in scaling up enantioselective synthesis, and how can asymmetric catalysis be applied?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to induce enantioselectivity. Monitor ee via chiral HPLC or Mosher’s ester analysis. Address scalability by transitioning from batch to flow chemistry, optimizing residence time and catalyst recycling .
Data Analysis & Experimental Design
Q. How should researchers design controls to distinguish between autoxidation and enzyme-mediated degradation in biological assays?
- Methodological Answer : Include negative controls (no enzyme) with/without antioxidants (e.g., ascorbate). Use LC-HRMS to track degradation products: autoxidation generates peroxides, while enzymatic cleavage produces specific metabolites (e.g., hydrolyzed esters). Statistical tools like PCA can differentiate degradation pathways .
Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in toxicity studies?
- Methodological Answer : Apply Hill slope models or Bayesian hierarchical models to capture sigmoidal or biphasic trends. Use tools like GraphPad Prism for curve fitting, and report AIC/BIC values to justify model selection. Cross-check with non-parametric methods (e.g., Kruskal-Wallis) for small sample sizes .
Resource Recommendations
- Collaboration Platforms : Use ResearchGate to identify experts in ester chemistry or asymmetric synthesis .
- Computational Tools : Leverage Gaussian 16 for DFT studies and PyMol for crystallographic visualization .
- Data Sharing : Deposit raw spectral data in open-access repositories (e.g., Zenodo) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
